4-Cyclohexyl-2-sulfanylphenol
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Overview
Description
4-Cyclohexyl-2-sulfanylphenol is an organic compound characterized by a cyclohexyl group attached to a phenol ring with a sulfanyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-sulfanylphenol typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. For example, thiophenol can be reacted with a suitable leaving group on the benzene ring, such as a halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to form cyclohexyl-2-sulfanylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexyl-2-sulfanylcyclohexanol.
Substitution: Nitro derivatives, halogenated phenols.
Scientific Research Applications
4-Cyclohexyl-2-sulfanylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a model compound for studying sulfanyl group interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-sulfanylphenol involves its interaction with molecular targets through its phenol and sulfanyl groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the sulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylphenol: Lacks the cyclohexyl group, affecting its hydrophobicity and interaction with other molecules.
4-Cyclohexyl-2-methylphenol: Has a methyl group instead of a sulfanyl group, altering its chemical reactivity and applications.
Uniqueness
4-Cyclohexyl-2-sulfanylphenol is unique due to the presence of both the cyclohexyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88661-34-1 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-cyclohexyl-2-sulfanylphenol |
InChI |
InChI=1S/C12H16OS/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
InChI Key |
HYQSFHLMJHCLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)S |
Origin of Product |
United States |
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